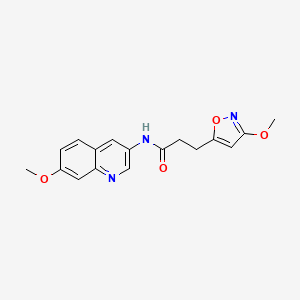![molecular formula C20H18N4O2 B11035228 2-Benzyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11035228.png)
2-Benzyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Benzyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer and antimicrobial agent
Biological Research: The compound is used in studies related to enzyme inhibition, particularly CDK2/cyclin A2 inhibition, which is a target for cancer treatment.
Pharmaceutical Development: It is investigated for its potential use in developing new drugs for treating various diseases, including cardiovascular disorders and type 2 diabetes.
Mechanism of Action
The mechanism of action of 2-Benzyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it inhibits CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active sites of these enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]-pyrimidin-5-yl)-3-methoxyphenol
- 1,2,4-Triazolo[1,5-a]pyridines
Uniqueness
2-Benzyl-7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its benzyl and dimethoxyphenyl groups contribute to its high binding affinity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-benzyl-7-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H18N4O2/c1-25-17-9-8-15(13-18(17)26-2)16-10-11-21-20-22-19(23-24(16)20)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 |
InChI Key |
YKPWWEFEKGPQIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-2,7-diphenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11035149.png)
![N-(3-chloro-4-methylphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B11035157.png)
![4-[bis(4-fluorophenyl)methyl]-N-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboximidamide](/img/structure/B11035161.png)
![Methyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11035165.png)
![1-[(2,5-Difluorophenyl)sulfonyl]-4-(6-phenyl-4-pyrimidinyl)piperazine](/img/structure/B11035170.png)
amino}-2-oxoethyl)benzamide](/img/structure/B11035178.png)
![5,5-dimethyl-N-pentyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11035179.png)
![4-Methoxy-N-pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6-ylbenzamide](/img/structure/B11035188.png)
![N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylbenzamide](/img/structure/B11035196.png)
![3-[2-(4-Methoxyphenyl)ethyl]-1-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B11035204.png)
![[2-Chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone](/img/structure/B11035206.png)

![1'-allyl-5'-bromo-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11035214.png)
![4-(biphenyl-4-yl)-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11035224.png)
